4-methyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine
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Overview
Description
3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone is an organic compound that features a nitro group, an aldehyde group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone typically involves the condensation reaction between 3-nitrobenzaldehyde and 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of imines or acetals, depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: Shares the nitro and aldehyde groups but lacks the hydrazone linkage.
1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazine: Contains the hydrazine and pyrimidine moieties but lacks the nitrobenzaldehyde component.
Uniqueness
3-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro group and the hydrazone linkage allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O2/c1-13-10-17(15-7-3-2-4-8-15)21-18(20-13)22-19-12-14-6-5-9-16(11-14)23(24)25/h2-12H,1H3,(H,20,21,22)/b19-12+ |
InChI Key |
YMYGMFGWZIARMZ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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